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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B13396775 Get Quote

CFI-400437 (CAS Number: 1247000-76-5) is a potent and selective, ATP-competitive inhibitor

of Polo-like kinase 4 (PLK4).[1][2] As a critical regulator of centriole duplication, PLK4 is a

compelling therapeutic target in oncology.[3][4] Overexpression of PLK4 is observed in various

cancers and is linked to centrosome amplification, genomic instability, and tumorigenesis.[3][4]

CFI-400437 has demonstrated significant anti-proliferative activity in preclinical cancer models,

positioning it as a valuable tool for cancer research and potential therapeutic development.[2]

This technical guide provides an in-depth overview of CFI-400437, including its mechanism of

action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties
Property Value

CAS Number 1247000-76-5 (HCl salt)

Molecular Formula C₂₉H₂₈N₆O₂

Molecular Weight 492.57 g/mol (free base)

IUPAC Name

(E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-1-

((4-(4-methylpiperazin-1-

yl)phenyl)amino)indolin-2-one

Appearance Solid powder

Solubility Soluble in DMSO
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Mechanism of Action
CFI-400437 functions as an ATP-competitive inhibitor of the PLK4 kinase domain.[1] By binding

to the ATP-binding pocket, it blocks the phosphorylation of PLK4 substrates that are essential

for centriole duplication.[1] This inhibition disrupts the normal cell cycle, leading to mitotic

defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] The precise cellular

consequences of PLK4 inhibition by CFI-400437 include the induction of mitotic stress,

characterized by the formation of multipolar spindles and subsequent mitotic catastrophe.[1]

Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory activity of CFI-400437 against a panel of kinases has been determined through

various kinase assays. The half-maximal inhibitory concentration (IC50) values are

summarized below.

Kinase Target IC50 (nM)

PLK4 1.55[2]

Aurora A 370[1]

Aurora B 210[1]

KDR (VEGFR2) 480[1]

FLT3 180[1]

Cell-Based Proliferation/Viability Assays
The anti-proliferative effects of CFI-400437 have been evaluated in various cancer cell lines.
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Cell Line Assay Type IC50 (nM)

MON (Medulloblastoma) MTT 25.3

BT-12 (Glioblastoma) MTT 31.8

BT-16 (Glioblastoma) MTT 45.7

DAOY (Medulloblastoma) MTT 53.2

D283 (Medulloblastoma) MTT 48.9

Data adapted from Suri et al., Int J Mol Sci, 2019.

Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase
Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)-

based binding assay to determine the IC50 of CFI-400437 against PLK4.

Materials:

PLK4 enzyme

Eu-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

CFI-400437 (serially diluted in DMSO)

384-well microplates

TR-FRET plate reader

Procedure:
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Prepare a 2X solution of PLK4 enzyme and Eu-labeled anti-tag antibody in assay buffer.

Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.

Prepare a 4X serial dilution of CFI-400437 in DMSO. Further dilute these solutions in assay

buffer.

Add 5 µL of the CFI-400437 dilution to the wells of a 384-well plate.

Add 5 µL of the 2X kinase/antibody mixture to each well.

Add 10 µL of the 4X tracer solution to each well.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g.,

620 nm) and acceptor (e.g., 665 nm) wavelengths.

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to

determine the IC50 value.

Click to download full resolution via product page

Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT assay to assess the effect of CFI-400437

on cancer cell proliferation.

Materials:

Cancer cell line of interest (e.g., MDA-MB-468)

Complete cell culture medium

CFI-400437 (serially diluted in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Treat the cells with serial dilutions of CFI-400437 (typically for 72 hours). Include a vehicle

control (DMSO).

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing for the formation of formazan crystals.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Normalize the absorbance values to the vehicle control and plot the results against the

inhibitor concentration to determine the IC50 value.

Click to download full resolution via product page

In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of CFI-400437 in

a mouse xenograft model of breast cancer.

Materials:
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Immunocompromised mice (e.g., NOD/SCID)

Human breast cancer cells (e.g., MDA-MB-468)

Matrigel (optional)

CFI-400437 formulation for intraperitoneal (i.p.) injection

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant human breast cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally

mixed with Matrigel) into the flank of each mouse.

Monitor tumor growth regularly using calipers.

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups.

Administer CFI-400437 (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection once

daily for a specified period (e.g., 21 days).[1]

Monitor tumor volume and body weight regularly throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Analyze the data to determine the effect of CFI-400437 on tumor growth.

Click to download full resolution via product page

Signaling Pathway
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CFI-400437 targets the PLK4-mediated centriole duplication pathway. PLK4 is a master

regulator of this process, and its kinase activity is tightly controlled to ensure that centrioles

duplicate only once per cell cycle.

Click to download full resolution via product page

Pharmacokinetic Profile
Limited publicly available data exists on the detailed pharmacokinetic (ADME) profile of CFI-

400437. Preclinical studies suggest that while it has a significant overall impact, its properties

may not be optimal for brain exposure.[2] Further investigation into its absorption, distribution,

metabolism, and excretion is necessary for a complete understanding of its therapeutic

potential.

Conclusion
CFI-400437 is a valuable research tool for investigating the role of PLK4 in cancer biology. Its

high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms

of centriole duplication and for exploring PLK4 inhibition as a therapeutic strategy. The data

and protocols provided in this guide are intended to support researchers in the design and

execution of their studies with this compound. Further research, particularly in the area of

pharmacokinetics, will be crucial for its potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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